molecular formula C17H24N2O2 B5752302 N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide

N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide

Cat. No. B5752302
M. Wt: 288.4 g/mol
InChI Key: IOAIWLLDWWSQRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide, also known as DCA (dichloroacetate), is a small molecule that has been of great interest in the scientific community due to its potential applications in cancer treatment. DCA has been shown to have anti-cancer properties by altering the metabolism of cancer cells, making it a promising candidate for further research.

Mechanism of Action

N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide’s mechanism of action involves the inhibition of PDK, which is an enzyme that regulates the activity of PDH. PDH is responsible for converting pyruvate, a product of glucose metabolism, into acetyl-CoA, which is then used in the Krebs cycle to generate energy. In cancer cells, PDK is often overexpressed, leading to a decrease in PDH activity and an increase in glucose metabolism via glycolysis. By inhibiting PDK, N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide can shift the metabolism of cancer cells from glycolysis to oxidative phosphorylation, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has been shown to have several biochemical and physiological effects, including the inhibition of PDK, the activation of PDH, and the promotion of oxidative phosphorylation. Additionally, N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has been shown to induce apoptosis in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide in lab experiments is its low toxicity and high solubility, making it easy to administer and work with. Additionally, N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has been shown to be effective in inducing apoptosis in a variety of cancer cell lines, making it a promising candidate for further research. However, one limitation of using N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide in lab experiments is its potential for off-target effects, as it can also affect normal cells and tissues.

Future Directions

There are several future directions for research on N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide, including its potential use in combination with other anti-cancer agents, its effects on cancer stem cells, and its potential applications in other diseases such as diabetes and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide and its potential side effects in humans.
In conclusion, N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide is a promising candidate for cancer treatment due to its ability to alter the metabolism of cancer cells and induce apoptosis. While further research is needed to fully understand its mechanism of action and potential applications, N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has the potential to revolutionize cancer treatment and improve patient outcomes.

Synthesis Methods

N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide can be synthesized through a variety of methods, including the reaction of chloroacetic acid with sodium hydroxide and cyclohexylamine, or the reaction of chloroacetyl chloride with cyclohexylamine in the presence of a base. The resulting product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide has been extensively studied for its potential applications in cancer treatment. In vitro studies have shown that N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide can induce apoptosis (programmed cell death) in cancer cells by inhibiting the enzyme pyruvate dehydrogenase kinase (PDK). This inhibition leads to an increase in the activity of pyruvate dehydrogenase (PDH), which promotes the conversion of glucose to energy via the Krebs cycle, ultimately leading to the death of cancer cells.

properties

IUPAC Name

N-[2-(2,3-dimethylanilino)-2-oxoethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-12-7-6-10-15(13(12)2)19-16(20)11-18-17(21)14-8-4-3-5-9-14/h6-7,10,14H,3-5,8-9,11H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAIWLLDWWSQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CNC(=O)C2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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